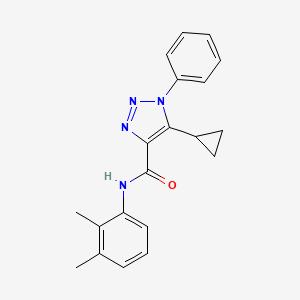
5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C20H20N4O
- Molecular Weight : 332.407 g/mol
- CAS Number : 954829-12-0
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that triazole compounds can induce apoptosis in cancer cells by modulating pathways involving p53 and caspases .
- Targeting Specific Receptors : Molecular docking studies suggest that this compound may exhibit strong hydrophobic interactions with certain receptors, similar to known anticancer agents like Tamoxifen .
Biological Activity Data
The following table summarizes the biological activity data available for this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |
| MDA-MB-231 (Breast Cancer) | 2.41 | Activation of caspase-dependent apoptosis |
| CEM (Acute Lymphoblastic Leukemia) | <0.5 | Cytotoxic effects leading to cell death |
| U937 (Monocytic Leukemia) | <0.5 | Apoptotic induction through mitochondrial pathway |
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of various triazole derivatives, including our compound of interest. The results indicated that it exhibited significant cytotoxicity against MCF-7 and U937 cell lines with IC50 values below 1 μM. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner .
Case Study 2: Mechanistic Insights
Further research utilized Western blot analysis to explore the underlying mechanisms of action. The compound was found to increase p53 expression levels and promote caspase-3 cleavage in treated cells, indicating a clear apoptotic pathway activation .
属性
IUPAC Name |
5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-7-6-10-17(14(13)2)21-20(25)18-19(15-11-12-15)24(23-22-18)16-8-4-3-5-9-16/h3-10,15H,11-12H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUGPIVZOIYMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













